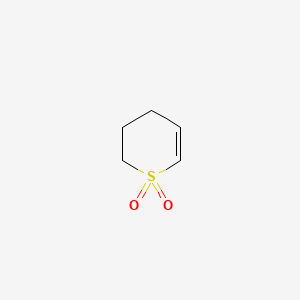

Thiacyclohex-2-ene, 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiopyran 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCZDKSNSQVREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168565 | |

| Record name | Thiacyclohex-2-ene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-51-3 | |

| Record name | Thiacyclohex-2-ene, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacyclohex-2-ene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1lambda6-thiopyran-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Thiacyclohex 2 Ene, 1,1 Dioxide and Its Analogs

Cycloaddition Chemistry Pathways

Cycloaddition reactions, particularly the Diels-Alder reaction and its variations, represent a powerful and versatile strategy for the construction of the six-membered ring system of thiacyclohex-2-ene, 1,1-dioxide. rsc.orgwikipedia.org These reactions offer a high degree of control over stereochemistry and allow for the introduction of diverse functionalities. rsc.orgwikipedia.org

Hetero-Diels-Alder Reactions Leading to Thiopyran Derivatives

The hetero-Diels-Alder (HDA) reaction is a cornerstone in the synthesis of thiopyran derivatives, which are the direct precursors to thiacyclohex-2-ene, 1,1-dioxides. nih.gov In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile containing a carbon-sulfur double bond (a thione or thioaldehyde). rsc.orgacs.org This approach is highly effective for forming the thiopyran ring structure with good stereoselectivity. nih.gov

A variety of thiocarbonyl compounds can act as dienophiles in these reactions. For instance, dithioesters have been successfully employed in reactions with functionalized butadienes and cyclopentadiene (B3395910) to produce phosphonic-substituted dihydrothiopyran derivatives in high yields. rsc.org The electronic nature of the dienophile is a critical factor, with electron-donating dienophiles sometimes leading to a single cycloaddition with moderate to low yields. rsc.org

The regioselectivity of the HDA reaction can often be rationalized by considering steric effects. rsc.org For example, the reaction of thioesters with certain dienes can yield 2H-thiopyran derivatives with an unexpected regioselectivity that is attributed to steric hindrance. rsc.org Thiophosgene, a highly reactive precursor, can also be utilized in Diels-Alder reactions to efficiently generate useful thiopyran derivatives from a toxic starting material. nih.gov

| Diene | Dienophile | Product | Yield (%) | Reference |

| Functionalized Butadiene | Phosphonic-substituted dithioformates | Phosphonic-substituted dihydrothiopyran | High | rsc.org |

| Diene | Thioesters | 2H-Thiopyran derivatives | - | rsc.org |

| Diferrocenyl-substituted thioketone | Diene | Multi-ferrocenyl-functionalized organometallic structures | - | rsc.org |

Post-Cycloaddition Oxidation Strategies for Cyclic Sulfone Formation

Once the thiopyran or dihydrothiopyran ring has been constructed via a hetero-Diels-Alder reaction, the subsequent step is the oxidation of the sulfide (B99878) to a sulfone. This transformation is crucial for accessing the target this compound structure. wikipedia.org A variety of oxidizing agents and methods have been developed for this purpose, offering different levels of selectivity and efficiency. researchgate.netjchemrev.com

Commonly used oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.net The choice of oxidant and reaction conditions can often be tuned to selectively produce either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For instance, the oxidation of sulfides with 30% hydrogen peroxide can be catalyzed by tantalum carbide to yield sulfoxides, while niobium carbide as the catalyst efficiently produces sulfones. organic-chemistry.org

Recent advancements have focused on developing more environmentally benign and selective oxidation protocols. organic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, have been shown to effectively oxidize sulfides to sulfones without the formation of the sulfoxide intermediate. organic-chemistry.org Another mild and efficient method involves the use of a poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid as a catalyst with aqueous hydrogen peroxide as the oxidant. mdpi.com This system is environmentally friendly and the catalyst is recyclable. mdpi.com

The stepwise oxidation of thiophene (B33073) derivatives to their corresponding sulfones has been studied using methyltrioxorhenium(VII) as a catalyst with hydrogen peroxide. nih.gov This research has provided insights into the reaction mechanism, showing that the rate of conversion from a sulfide to a sulfoxide is enhanced by electron-donating substituents, while the opposite trend is observed for the conversion of a sulfoxide to a sulfone. nih.gov

| Sulfide Substrate | Oxidant/Catalyst | Product | Key Features | Reference |

| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | Thioanisole sulfone | Complete oxidation, essentiality of all components confirmed. akjournals.com | akjournals.com |

| Various Sulfides | Urea-hydrogen peroxide / Phthalic anhydride | Sulfones | Metal-free, environmentally benign, no sulfoxide observed. organic-chemistry.org | organic-chemistry.org |

| Thiophene derivatives | H₂O₂ / Methyltrioxorhenium(VII) | Thiophene dioxides | Stepwise oxidation, mechanistic insights into electronic effects. nih.gov | nih.gov |

| Various Sulfides | H₂O₂ / PAMAM-G1-PMo hybrid | Sulfones | Mild, efficient, recyclable catalyst, environmentally benign. mdpi.com | mdpi.com |

Intramolecular Diels-Alder Reactions Utilizing Unsaturated Sulfones as Dienophiles or Diene Equivalents

The intramolecular Diels-Alder (IMDA) reaction provides a powerful strategy for the construction of complex polycyclic systems containing the this compound motif. oregonstate.edumasterorganicchemistry.com In this approach, the diene and dienophile are tethered within the same molecule, leading to a cyclization that can form multiple rings in a single step. acs.orgyoutube.com Unsaturated sulfones are particularly useful in this context, serving as either the dienophile or as part of a diene equivalent. acs.org

One strategy involves the regiospecific alkylation of the dianion of sulfone-substituted 3-sulfolenes to introduce an unsaturated alkyl chain. acs.org These precursors then undergo IMDA reactions, with the stereochemical outcome being dependent on the length of the chain connecting the diene and dienophile. acs.org This method allows for the synthesis of hydronaphthalene and hydroindene products containing a vinylic sulfone group. acs.org

The reactivity in these IMDA reactions is significantly influenced by substituents on the diene moiety. acs.org Furthermore, the use of a sulfonyl-substituted dienophile reacting intramolecularly with a diene has been reported as a viable route to cyclic sulfones. acs.org These reactions often proceed with high stereoselectivity, which can be rationalized by considering the preference for specific transition state geometries that minimize non-bonded interactions. st-andrews.ac.ukuh.edu

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of cyclic sulfones, offering novel pathways with high efficiency and selectivity. rsc.orgrsc.org Palladium and rhodium complexes, in particular, have been instrumental in developing advanced methodologies.

Palladium-Mediated Asymmetric Allylic Alkylation for α-Difunctionalization of Cyclic Sulfones

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been established as a potent method for the enantioselective construction of stereogenic centers. semanticscholar.orgnih.gov A significant advancement in this area is the use of α-sulfonyl carbon anions as "hard" nucleophiles in these reactions. semanticscholar.orgrsc.org This approach provides a direct route to chiral homo-allylic sulfones, which are valuable building blocks in organic synthesis. semanticscholar.orgresearchgate.net

The key to this transformation is the in situ generation of the α-sulfonyl carbon anion from a silylated sulfone precursor, which is then captured by a π-allyl palladium complex. rsc.orgnih.gov The use of a unique bidentate diamidophosphite ligand is crucial for achieving high efficiency and selectivity. semanticscholar.orgrsc.org This methodology has been successfully applied to a range of substrates, including those with heteroarenes like indolyl and thiophenyl groups, affording the desired products with excellent enantioselectivity. researchgate.net

Furthermore, palladium-catalyzed difunctionalization of 1,3-dienes offers another route to functionalized cyclic sulfones. For instance, the reaction of a 1,3-diene with an amine and a disilane (B73854) in the presence of a palladium catalyst can lead to the formation of allylic silanes containing an allylic amine moiety with high regio- and stereoselectivity. nih.gov

Rhodium-Catalyzed Intramolecular C-H Insertion: Investigations into Regio- and Diastereoselectivity

Rhodium-catalyzed C-H activation and insertion reactions have provided innovative strategies for the synthesis of sulfur-containing heterocyclic compounds. rsc.orgnih.gov These methods often proceed under mild conditions and exhibit high regioselectivity and diastereoselectivity. researchgate.netrsc.org

One notable application is the synthesis of thiepine (B12651377) sulfones through a sequence involving Rh(III)-catalyzed C-H cleavage, a 1,5-H shift, and intramolecular allene (B1206475) insertion. rsc.org This protocol is attractive due to the ready availability of starting materials and the operational convenience. rsc.org The directing group plays a crucial role in controlling the regioselectivity of these C-H functionalization reactions. researchgate.netrsc.org

The regioselectivity of rhodium-catalyzed reactions can be influenced by various factors, including the choice of ligand and the electronic properties of the substrate. For example, in the rhodium-catalyzed hydroformylation of 1,3-dienes, the use of chiral bisdiazaphospholane ligands leads to the formation of β,γ-unsaturated aldehydes with high regioselectivity and enantioselectivity. nih.gov Similarly, the regioselectivity of rhodium(I)-catalyzed [2+2+2] cycloaddition reactions can be controlled to produce specific isomers of complex molecules. nih.gov

Ring-Closing Metathesis Approaches to Cyclic Sulfones

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of cyclic sulfones, including this compound and its analogs. ucsb.eduacs.orgnih.gov This method offers a highly efficient route to cyclic sulfones of varying ring sizes and substitution patterns. ucsb.edu The synthetic utility of these cyclic sulfones is significant, as they can serve as precursors to conjugated dienes through SO2 extrusion or be transformed into cyclic dienes via the Ramberg-Bäcklund reaction. ucsb.eduacs.orgnih.gov

The RCM approach typically involves the use of acyclic sulfone dienes which are cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst. acs.orgwikipedia.org The reaction is often driven forward by the formation of a volatile byproduct like ethylene, which shifts the equilibrium towards the cyclic product. wikipedia.org The efficiency of the cyclization can be influenced by factors such as catalyst loading, reaction concentration, and reaction time. For instance, the formation of larger ring systems, such as seven-, eight-, and nine-membered cyclic sulfones, may necessitate a higher catalyst loading and more dilute conditions. ucsb.edu

A general scheme for the synthesis of cyclic sulfones via RCM starts with the preparation of acyclic sulfone dienes from alkenyl alcohols and alkenyl halides. ucsb.edu These precursors then undergo intramolecular cyclization in the presence of a suitable metathesis catalyst. acs.org

A variety of cyclic sulfones have been successfully synthesized using this methodology, demonstrating its broad applicability. The following table summarizes representative examples of cyclic sulfones synthesized via RCM, highlighting the versatility of this approach.

Table 1: Examples of Cyclic Sulfones Synthesized by Ring-Closing Metathesis

| Entry | Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diene 3a | Grubbs' Catalyst (1) | 5-membered cyclic sulfone | 95 |

| 2 | Diene 3b | Grubbs' Catalyst (1) | 5-membered cyclic sulfone | 92 |

| 3 | Diene 3c | Grubbs' Catalyst (1) | 5-membered cyclic sulfone | 90 |

| 4 | Diene 3d | Grubbs' Catalyst (1) | 5-membered cyclic sulfone | 88 |

| 5 | Diene 3e | Grubbs' Catalyst (1) | 6-membered cyclic sulfone | 93 |

| 6 | Enyne 3f | Grubbs' Catalyst (1) | 6-membered cyclic sulfone | 91 |

| 7 | Diene 3g | Grubbs' Catalyst (1) | 7-membered cyclic sulfone | 85 |

| 8 | Diene 3h | Grubbs' Catalyst (1) | 8-membered cyclic sulfone | 82 |

| 9 | Diene 3i | Grubbs' Catalyst (1) | 9-membered cyclic sulfone | 75 |

Data sourced from a study by Yao, Q. (2002). ucsb.edu

The resulting cyclic sulfones are valuable intermediates in organic synthesis. ucsb.edu For example, substituted 3-sulfolenes are excellent sources of conjugated dienes, which are useful in intramolecular Diels-Alder reactions. ucsb.edu Furthermore, medium-ring cyclic sulfones can be converted to cyclic olefins through the Ramberg-Bäcklund reaction. ucsb.eduacs.org

Sulfonyl Cyclization via Metal-Catalyzed Pathways

Metal-catalyzed sulfonyl cyclization represents another significant advancement in the synthesis of cyclic sulfones. These methods often utilize transition metals like palladium, copper, and iron to facilitate the formation of the sulfone ring system. mdpi.comnih.gov These reactions can proceed through various mechanisms, including the insertion of sulfur dioxide (SO2) or the intramolecular cyclization of appropriately functionalized precursors. mdpi.comnih.gov

One notable approach involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which allows for the synthesis of enantioenriched α-difunctionalized cyclic sulfones. mdpi.comacs.org This method has been successfully applied to the synthesis of five- and six-membered cyclic sulfones with high levels of enantioselectivity. acs.org The reaction mechanism is believed to involve the dynamic kinetic resolution of E- and Z-enolate intermediates. acs.org

Copper-catalyzed methods have also been developed for the synthesis of cyclic sulfones. For instance, a Cu(I)-catalyzed insertion of SO2 into (2-alkynyl)boronic acids has been reported to efficiently construct benzo[b]thiolan-1,1-dioxides. mdpi.com Another copper-catalyzed protocol involves the reaction of diaryliodonium salts with a sulfur dioxide surrogate like sodium metabisulfite (B1197395) (Na2S2O5) to form both five- and six-membered diaryl-annulated sulfones. mdpi.com

Palladium catalysis has also been employed in the intramolecular oxidative cyclization of biaryl sulfones to yield fused biaryl and heterodiaryl sulfones. mdpi.com Furthermore, palladium-catalyzed hydrosulfonylation of cyclopropenes provides a novel and efficient route to allylic sulfones. rsc.org

The following table presents examples of metal-catalyzed sulfonyl cyclization reactions for the synthesis of various cyclic sulfones.

Table 2: Examples of Metal-Catalyzed Sulfonyl Cyclization

| Catalyst System | Reactants | Product Type | Yield Range (%) |

|---|---|---|---|

| Pd2(dba)3 / (S,S)-ANDEN phenyl Trost ligand | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized cyclic sulfones | Moderate to excellent |

| Cu(I) | (2-Alkynyl)boronic acids, SO2 surrogate | Benzo[b]thiolan-1,1-dioxides | 60–95 |

| Cu(I) | Diaryliodonium salts, Na2S2O5 | Diaryl-annulated sulfones (5- and 6-membered) | Moderate to good |

| Palladium | Biaryl sulfones | Fused biaryl and heterodiaryl sulfones | 36–89 |

| Palladium | Cyclopropenes, Sodium sulfinates | Allylic sulfones | Not specified |

Data compiled from various sources. mdpi.comacs.orgrsc.org

These metal-catalyzed pathways offer several advantages, including high regioselectivity and good yields across a diverse range of substrates. mdpi.com However, challenges related to catalyst cost and scalability may need to be addressed for broader industrial applications. mdpi.com

Multi-Component Reactions Employing Dihydrothiopyranone 1,1-Dioxide Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govtcichemicals.comnih.gov This approach is characterized by its atom economy, efficiency, and convergence. nih.gov While less common for the direct synthesis of this compound itself, MCRs can be employed to generate precursors like dihydrothiopyranone 1,1-dioxides, which can then be further elaborated.

The core principle of MCRs is the in-situ generation of reactive intermediates that subsequently participate in further transformations within the same reaction vessel. tcichemicals.com This avoids the need for isolation and purification of intermediates, streamlining the synthetic process. nih.gov

For instance, a one-pot multicomponent reaction could be envisioned where a sulfur-containing nucleophile, a suitable Michael acceptor, and an aldehyde or ketone react to form a substituted dihydrothiopyranone ring system. Subsequent oxidation of the sulfur atom would then yield the corresponding 1,1-dioxide. The versatility of MCRs allows for the introduction of various substituents onto the heterocyclic core by simply changing the starting components. tcichemicals.comnih.gov

While specific examples of MCRs leading directly to dihydrothiopyranone 1,1-dioxides are not extensively documented in the provided search results, the general principles of MCRs suggest their potential applicability. For example, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, which are well-established three-component reactions, could potentially be adapted with sulfur-containing building blocks. tcichemicals.com

The following table illustrates the general concept of how a multi-component reaction could be designed to access dihydrothiopyranone derivatives.

Table 3: Conceptual Multi-Component Reaction for Dihydrothiopyranone Synthesis

| Component 1 | Component 2 | Component 3 | Potential Intermediate/Product |

|---|---|---|---|

| β-Ketosulfone | Aldehyde | Amine | Dihydropyridinethione derivative |

| Thioacetic acid | α,β-Unsaturated ketone | Amine | Substituted aminothiopyranone |

| Divinyl sulfone | Nitroalkane | Base | 4,4-Disubstituted nitro sulfone |

This table is a conceptual representation based on general MCR principles. nih.govtcichemicals.com

The development of novel MCRs specifically tailored for the synthesis of dihydrothiopyranone 1,1-dioxide precursors remains an active area of research, offering a promising avenue for the rapid and diverse synthesis of this class of compounds.

Oxidation-Based Synthetic Strategies

Direct Oxidation of Thiopyran Derivatives to Sulfones

A common and straightforward method for the synthesis of this compound and its analogs is the direct oxidation of the corresponding thiopyran derivatives. nih.gov This approach typically involves the use of various oxidizing agents to convert the sulfide or sulfoxide functionality to a sulfone. organic-chemistry.org

A range of oxidants can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired selectivity. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2), and potassium permanganate (KMnO4). nih.govresearchgate.net

The reaction conditions, such as temperature and the stoichiometry of the oxidant, can be controlled to achieve selective oxidation. For instance, using a controlled amount of the oxidizing agent may lead to the formation of the corresponding sulfoxide, while an excess is typically used to ensure complete conversion to the sulfone. beilstein-journals.orgorganic-chemistry.org

Recent advancements have introduced more selective and environmentally benign oxidation methods. For example, urea-hydrogen peroxide (UHP) has been reported as a practical reagent for the controlled oxidation of thioglycosides to either sulfoxides or sulfones by simply adjusting the reaction temperature and the equivalents of UHP used. beilstein-journals.org Specifically, glycosyl sulfoxides can be obtained using 1.5 equivalents of UHP at 60 °C, while the corresponding sulfones are formed with 2.5 equivalents at 80 °C. beilstein-journals.org

The following table summarizes various oxidizing agents and their application in the synthesis of sulfones from sulfides.

Table 4: Oxidizing Agents for the Synthesis of Sulfones from Thiopyran Derivatives

| Oxidizing Agent | Conditions | Selectivity |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Varies | Can be controlled for sulfoxide or sulfone |

| Hydrogen peroxide (H2O2) | Often requires a catalyst (e.g., tantalum carbide, niobium carbide) | Can be selective for sulfoxide or sulfone depending on the catalyst |

| Potassium permanganate (KMnO4) | Heterogeneous or solvent-free conditions | Strong oxidant, typically yields sulfone |

| Urea-hydrogen peroxide (UHP) | Acetic acid, controlled temperature and stoichiometry | Highly selective for sulfoxide or sulfone |

| Selectfluor | Aqueous conditions, ambient temperature | Efficient for sulfone formation |

Data compiled from various sources. nih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.org

The direct oxidation of readily available thiopyran precursors remains a fundamental and widely used strategy for accessing this compound and related cyclic sulfones due to its operational simplicity and generally high yields. nih.gov

Mechanistic Insights and Theoretical Studies of Thiacyclohex 2 Ene, 1,1 Dioxide Systems

Quantum Chemical Characterization and Conformational Analysis

Theoretical and computational chemistry provide profound insights into the structure, stability, and reactivity of molecules like Thiacyclohex-2-ene, 1,1-dioxide. By modeling the molecule in silico, researchers can predict properties that are difficult or impossible to measure experimentally.

Studies on related organosulfur compounds have demonstrated the importance of including d-orbitals on the sulfur atom in the basis set for accurate descriptions of bonding. rsc.org For the sulfone group (SO₂), calculations reveal a significant polarization of the sulfur-oxygen bonds, leading to a high degree of positive charge on the sulfur atom and negative charge on the oxygen atoms. This electronic distribution is fundamental to the chemical behavior of the molecule.

In analogous systems like sulfines (R₂C=S=O), ab initio methods have been used to calculate charge distributions and potential surfaces. ru.nl The results show that while the charges on the sulfur and oxygen atoms are relatively insensitive to substitution at the carbon atom, the substituents greatly influence the electrostatic potential around the molecule. ru.nl This highlights the sulfone group as a dominant electronic feature. The vinyl group (C=C) in this compound introduces a region of high electron density, which contrasts with the electron-withdrawing nature of the adjacent sulfone group. This electronic push-pull arrangement significantly influences the molecule's reactivity, particularly in cycloaddition and Michael-type reactions. wikipedia.org

Table 1: Representative Calculated Atomic Charges for a Parent Sulfine (H₂C=S=O) System

| Atom | Ab Initio Charge (Mulliken) | INDO Charge (Löwdin) |

| C | -0.42 | -0.10 |

| S | +0.62 | +0.33 |

| O | -0.44 | -0.45 |

| H (cis) | +0.12 | +0.11 |

| H (trans) | +0.12 | +0.11 |

| Data adapted from a study on sulfines, which serve as an analogue for understanding the C=S=O bonding character. Source: Carlsen, L., & Snyder, J. P. (1978). ru.nl |

Computational thermochemistry allows for the prediction of key thermodynamic quantities, such as enthalpies of formation (ΔHf°) and bond dissociation energies (BDEs), which are vital for understanding chemical stability and reaction energetics. nih.gov High-level theoretical methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate thermochemical data. nih.gov

For this compound, the primary bonds of interest for BDE calculations include the C-S, S-O, C-C, and C-H bonds. The strength of the C-S bonds is critical to the thermal stability of the heterocyclic ring, while the S=O bond strength is characteristic of the sulfone group. The C-H bonds, particularly those adjacent to the double bond (allylic position) or the sulfone group, have BDEs that reflect the electronic influence of these functional groups.

Table 2: Calculated Energetic Properties for the H₂S∙∙∙SO₂ Complex (A Representative Sulfur-Oxygen System)

| Property | Method | Calculated Value |

| Interaction Energy | CCSD(T)/aug-cc-pVQZ | 2.78 kcal/mol |

| Adiabatic Ionization Energy | ΔE[CCSD] | 9.873 eV |

| Adiabatic Electron Affinity | ΔE[CCSD] | 1.637 eV |

| HOMO-LUMO Gap | OVGF | 8.24 eV |

| Data from a high-level ab initio study on the H₂S∙∙∙SO₂ complex. Source: Oliveira, B. G., & Ornellas, F. R. (2023). nih.gov |

The six-membered ring of this compound is not planar and exists in various conformations. The presence of the C=C double bond restricts rotation, leading to conformations such as the half-chair or boat. chemistrysteps.comyoutube.com Conformational analysis, aided by computational methods, seeks to determine the relative energies of these arrangements and understand the underlying stereoelectronic interactions. libretexts.org

The bulky and highly polar sulfone group exerts a significant influence on the ring's conformational preference. Steric interactions between the sulfone's oxygen atoms and the axial protons on the ring can destabilize certain conformations. libretexts.org Furthermore, stereoelectronic effects, such as hyperconjugation, play a role. These are interactions between filled and empty molecular orbitals that can stabilize specific geometries. For instance, interactions between the σ-orbitals of C-H bonds and the π*-orbital of the C=C double bond can influence the torsional angles within the ring. imperial.ac.uk

In cyclic vinyl sulfones, the geometry is a balance between minimizing angle strain from the sp² hybridized carbons of the double bond and reducing torsional strain throughout the ring. beilstein-journals.orgacs.org The most stable conformation will be the one that best accommodates the bulky sulfone group while optimizing favorable stereoelectronic interactions and minimizing steric hindrance.

Chemical Reactivity and Transformations of Thiacyclohex 2 Ene, 1,1 Dioxide and Its Derivatives

Cheletropic Extrusion Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. imperial.ac.uk In the context of thiacyclohex-2-ene, 1,1-dioxide, these reactions are pivotal for the extrusion of sulfur dioxide, leading to the formation of valuable unsaturated systems.

Sulfur Dioxide Extrusion: Strategic Generation of Conjugated Diene Systems

The thermal or photochemically induced extrusion of sulfur dioxide from 2,3-dihydrothiophene (B74016) 1,1-dioxides is a well-established and synthetically useful method for the generation of conjugated dienes. researchgate.netresearchgate.net This reversible reaction is a concerted process, and its stereochemical outcome is governed by the principles of orbital symmetry. researchgate.net The process is often favored thermodynamically due to the formation of a stable gaseous molecule (SO2) and a conjugated π-system. researchgate.net

Kinetic studies on the decomposition of substituted dihydrothiophene 1,1-dioxides have shown that the rates of SO2 extrusion are influenced by the substitution pattern on the ring. Alkyl substituents at the 2-position and +M (mesomerically electron-donating) groups at the 3-position can accelerate the reaction. Conversely, bulky substituents at the 3-position can sterically hinder the reaction. researchgate.net

The utility of this reaction is demonstrated in its application as a "masked diene" strategy. The cyclic sulfone can be carried through several synthetic steps before the diene is unmasked by thermal extrusion of SO2 for a subsequent Diels-Alder reaction.

Table 1: Examples of Conjugated Dienes formed from Substituted 2,3-Dihydrothiophene 1,1-dioxides

| Starting Material | Product | Reaction Conditions | Reference |

| 2,5-Dimethyl-2,3-dihydrothiophene 1,1-dioxide | 2,4-Hexadiene | Heat | researchgate.net |

| 2,3,4,5-Tetrachloro-2,3-dihydrothiophene 1,1-dioxide | 1,2,3,4-Tetrachlorobutadiene | Heat | nih.gov |

| 3,4-Di(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide | 2,3-Di(bromomethyl)-1,3-butadiene | Heat | researchgate.net |

This table presents examples of conjugated dienes synthesized via sulfur dioxide extrusion from substituted sulfolenes.

Ramberg–Bäcklund Rearrangement in Cyclic Olefin Synthesis

While the Ramberg-Bäcklund reaction is broadly applicable, its use in the synthesis of cyclic olefins from derivatives of this compound requires initial α-halogenation of the cyclic sulfone. The reaction is particularly useful for the stereoselective introduction of double bonds within cyclic systems. organic-chemistry.orgnih.gov The stereochemical outcome of the reaction can be influenced by the choice of the base, with strong bases often favoring the formation of E-alkenes. organic-chemistry.org

Table 2: Key Steps in the Ramberg-Bäcklund Rearrangement

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A strong base abstracts an acidic α-proton from the sulfone. | α-Sulfonyl carbanion |

| 2. Intramolecular Cyclization | The carbanion displaces the adjacent halide in an intramolecular SN2 reaction. | Episulfone |

| 3. Cheletropic Extrusion | The episulfone intermediate eliminates sulfur dioxide. | Alkene |

This table outlines the mechanistic steps of the Ramberg-Bäcklund rearrangement.

Directed Functionalization and Derivatization at the Cyclic Sulfone Moiety

The sulfone group in this compound activates the adjacent methylene (B1212753) groups, making them amenable to a variety of functionalization reactions.

Regioselective α-Functionalization Strategies

The protons on the carbon atoms adjacent to the sulfonyl group (α-protons) in cyclic sulfones are acidic and can be removed by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the regioselective introduction of functional groups at the α-position.

A notable example of this strategy is the regioselective synthesis of 3-acylated 2,5-dihydrothiophene (B159602) S,S-dioxides. rsc.org This transformation is achieved through the ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide, which leads to the formation of 3-hydroxyalkylated derivatives. Subsequent oxidation of the alcohol furnishes the desired 3-acylated products. This approach highlights the ability to selectively functionalize the α-position of the cyclic sulfone.

Ring-Opening and Subsequent Structural Modifications

The ring of this compound and its derivatives can be opened under various conditions, leading to linear structures that can be further modified. For instance, the ring-opening of 3,4-dinitrothiophene with amines is a well-documented process that yields versatile 2,3-dinitro-1,3-butadiene-1,4-diamines. researchgate.net

In a related context, the reactions of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives with sulfur and nitrogen nucleophiles proceed with the extrusion of sulfur dioxide even at room temperature, resulting in the formation of vinyl sulfides, thioacetals, and enaminones in high yields. rsc.org Similarly, substituted thiophene-1,1-dioxides undergo ring-opening reactions with ω-unsaturated secondary amines to provide azatrienes, which can then participate in intramolecular Diels-Alder reactions to form polyhydroisoindoles and polyhydroisoquinolines.

Reactivity Patterns in Nucleophilic and Electrophilic Transformations

The presence of both a carbon-carbon double bond and an electron-withdrawing sulfone group imparts a rich and varied reactivity to this compound, making it susceptible to both nucleophilic and electrophilic attack.

The electron-withdrawing nature of the sulfone group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael-type addition. A study on 3,4-di-t-butylthiophene 1,1-dioxide demonstrated its reactivity as a Michael acceptor towards thiolates, yielding a mixture of 1,4- and 1,6-adducts. oup.comoup.com

The double bond in this compound can also undergo electrophilic addition reactions, similar to other alkenes. libretexts.orglibretexts.org The addition of halogens, for instance, is expected to proceed via a cyclic halonium ion intermediate, leading to anti-addition products. The regioselectivity of the addition of hydrogen halides would be governed by the stability of the resulting carbocation intermediate, with the electron-withdrawing sulfone group influencing the outcome.

Table 3: Reactivity of the Double Bond in this compound

| Reaction Type | Reagent | Expected Product Type |

| Nucleophilic Addition (Michael) | Nucleophiles (e.g., thiolates) | 3-Substituted tetrahydrothiophene (B86538) 1,1-dioxide |

| Electrophilic Addition | Halogens (e.g., Br2) | 2,3-Dihalotetrahydrothiophene 1,1-dioxide |

| Electrophilic Addition | Hydrogen Halides (e.g., HBr) | 2- or 3-Halotetrahydrothiophene 1,1-dioxide |

This table summarizes the expected reactivity patterns of the double bond in this compound towards common nucleophilic and electrophilic reagents.

Desulfurization and Carbon-Carbon Bond Forming Reactions

The sulfone moiety in this compound and its saturated analogue, thiacyclohexane 1,1-dioxide, serves as a versatile functional group that can be readily eliminated. This desulfurization process is synthetically valuable as it facilitates the formation of new carbon-carbon bonds, providing access to a variety of cyclic and polycyclic structures. The two primary transformations in this context are the cheletropic extrusion of sulfur dioxide and the Ramberg-Bäcklund reaction.

Cheletropic Extrusion of Sulfur Dioxide

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concertedly formed or broken to a single atom. wikipedia.orgchem-station.com this compound and its derivatives can undergo a retro-cheletropic reaction, typically induced by heat, to eliminate sulfur dioxide (SO₂) and form a 1,3-cyclohexadiene (B119728) derivative. baranlab.orgyoutube.com This process is synthetically powerful as the cyclic sulfone acts as a stable, solid precursor for the in situ generation of what are often volatile or reactive dienes.

The generated diene is then available to participate in further carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. By substituting the thiacyclohexene ring, this methodology allows for the controlled synthesis of specifically substituted dienes, which can then be used to construct complex polycyclic frameworks. chem-station.com

The general transformation can be represented as follows:

The reaction is highly stereoselective, with the stereochemistry of the starting sulfone dictating the geometry of the resulting diene product. youtube.com For example, thermolysis of a cis-disubstituted sulfone yields an (E,Z)-diene, while the trans-isomer affords an (E,E)-diene. youtube.com

| Reactant (Cyclic Sulfone) | Conditions | Primary Product (Diene) | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| This compound | Heat (Pyrolysis) | 1,3-Cyclohexadiene | Diels-Alder with Maleic Anhydride (B1165640) | cis-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |

| Substituted Thiacyclohexene dioxide | Heat, in Di-n-butyl phthalate | Substituted 1,3-Cyclohexadiene | Intramolecular Diels-Alder | Polycyclic Product chem-station.com |

| Benzo-fused thiophene (B33073) dioxide | 210 °C | o-Quinodimethane | Intramolecular [4+2] Cycloaddition | Tetracyclic system chem-station.com |

The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for converting an α-halo sulfone into an alkene through treatment with a base, accompanied by the extrusion of sulfur dioxide. wikipedia.orgambeed.com This reaction directly transforms a carbon-sulfur-carbon bond framework into a carbon-carbon double bond. wikipedia.org The substrates for this reaction are derivatives of the saturated thiacyclohexane 1,1-dioxide, which must first be halogenated at a carbon adjacent (alpha) to the sulfone group.

The generally accepted mechanism involves three key steps wikipedia.orgorganic-chemistry.org:

Deprotonation: A strong base abstracts an acidic proton from the carbon alpha to the sulfone group, forming a carbanion.

Intramolecular Cyclization: The carbanion undergoes an intramolecular nucleophilic displacement of the halide on the other alpha-carbon, forming a transient, unstable three-membered cyclic sulfone intermediate known as a thiirane (B1199164) 1,1-dioxide (or episulfone).

SO₂ Extrusion: The episulfone intermediate spontaneously decomposes, eliminating sulfur dioxide in a concerted process to yield the final alkene product. wikipedia.orgchempedia.info

The stereochemical outcome of the Ramberg-Bäcklund reaction can often be influenced by the choice of base. Weaker bases, such as sodium hydroxide, frequently lead to the formation of Z-alkenes, whereas stronger bases like potassium tert-butoxide tend to favor the E-alkene isomer. chemistry-chemists.comdntb.gov.ua

Significant advancements, such as the Myers' modification, allow for the in situ generation of the α-halo sulfone from the parent sulfone, avoiding a separate, often problematic, halogenation step. organic-chemistry.orgchemistry-chemists.com This one-pot procedure enhances the synthetic utility of the reaction.

| Substrate (α-Halo Sulfone) | Base | Solvent | Alkene Product | Key Features |

|---|---|---|---|---|

| 2-Chloro-thiacyclohexane 1,1-dioxide | Potassium tert-butoxide (t-BuOK) | THF / DMSO | Cyclohexene | Forms a new C=C bond within the ring. wikipedia.org |

| 2,6-Dibromo-thiacyclohexane 1,1-dioxide | Sodium Hydroxide (NaOH) | Aqueous Dioxane | Cyclohexene | Stereoselectivity depends on base strength. organic-chemistry.orgdntb.gov.ua |

| Thiacyclohexane 1,1-dioxide (in situ halogenation) | Potassium tert-butoxide (t-BuOK) | Carbon Tetrachloride (CCl₄) | Cyclohexene | Myers' Modification; CCl₄ acts as both solvent and halogenating agent. organic-chemistry.orgchemistry-chemists.com |

| Substituted α-iodo-thiacyclohexane 1,1-dioxide | Potassium Hydroxide (KOH) | Ethanol | Substituted Cyclohexene | Iodo-derivatives are more reactive than chloro- or bromo-derivatives. organic-chemistry.orgchemistry-chemists.com |

These desulfurization reactions underscore the utility of thiacyclohexene 1,1-dioxide and its derivatives not merely as stable compounds, but as valuable intermediates for the strategic formation of carbon-carbon bonds in the synthesis of complex cyclic molecules. ucsb.edu

Strategic Applications of Thiacyclohex 2 Ene, 1,1 Dioxide in Complex Organic Synthesis

Role as Masked Diene Equivalents in Organic Synthesis

One of the most valuable applications of cyclic sulfones like Thiacyclohex-2-ene, 1,1-dioxide is their function as "masked diene" equivalents. The underlying principle is the cheletropic extrusion of sulfur dioxide (SO₂), a thermally or photochemically induced reaction that generates a 1,3-diene. thieme-connect.deimperial.ac.uk This process is a retro-cycloaddition that allows for the in-situ formation of dienes that might otherwise be unstable, volatile, or prone to polymerization. mdpi.com

The sulfone acts as a stable, crystalline solid, which can be stored and handled easily, releasing the diene only under specific reaction conditions. This strategy provides a significant advantage in controlling reactivity and improving the efficiency of subsequent reactions, such as the Diels-Alder cycloaddition, to form complex cyclic systems. The extrusion is a concerted, pericyclic process, and its stereospecific nature can allow for predictable control over the geometry of the resulting diene. thieme-connect.de

| Starting Material | Conditions | Product (Diene) | Key Feature |

|---|---|---|---|

| This compound | Heat (>100 °C) or Photolysis (UV light) | 1,3-Pentadiene (Isomer mixture) | In-situ generation of a reactive diene from a stable solid precursor. thieme-connect.demdpi.com |

Utility in the Synthesis of Stereodefined Building Blocks for Chiral Synthesis

The rigid conformation of the thiacyclohexene ring and the activating nature of the sulfone group make this compound an excellent scaffold for stereoselective synthesis. The protons on the carbon atom adjacent to the sulfone group (α-carbon) are acidic and can be removed by a base to form a stabilized carbanion. The subsequent reaction of this anion with electrophiles can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the ring.

This approach has been utilized to synthesize polysubstituted building blocks with multiple stereocenters. nih.govorganic-chemistry.org For instance, the diastereoselective alkylation of the α-carbon followed by further functionalization of the double bond can lead to highly functionalized, stereodefined acyclic or cyclic fragments. These fragments are valuable intermediates in the synthesis of chiral natural products and pharmaceuticals. Methodologies involving the carbometalation of related cyclopropenes have demonstrated the power of using such strained rings to create stereodefined quaternary centers. nih.govorganic-chemistry.org

| Reactant | Reagents | Product | Stereochemical Outcome |

|---|---|---|---|

| This compound | 1. Base (e.g., n-BuLi) 2. Electrophile (e.g., CH₃I) | 2-Methyl-thiacyclohex-3-ene, 1,1-dioxide | The reaction can be directed to form a specific diastereomer, creating a new stereocenter. |

Precursors for Polycyclic and Fused Heterocyclic Systems

This compound is not only a source of dienes but also a precursor for a variety of more complex ring systems. Its functional handles can be manipulated to build fused or bridged polycyclic structures. Following the cheletropic extrusion of SO₂, the resulting diene can immediately undergo an intramolecular or intermolecular Diels-Alder reaction to construct bicyclic or tricyclic frameworks.

Furthermore, the cyclic sulfone can be a starting point for novel heterocyclic systems. For example, research has shown that β-keto cyclic sulfones can undergo ring expansion with reagents like ethyl diazoacetate to furnish larger rings. psu.edu These expanded rings can then be used in condensations, such as the Hantzsch pyridine (B92270) synthesis, to create novel fused dihydropyridine (B1217469) systems, which are important pharmacophores. psu.edu The reactivity of related β-sultams (four-membered cyclic sulfonamides) has also been explored to generate bicyclic heterocyclic systems. core.ac.uk

| Precursor Type | Key Transformation | Resulting System | Reference Finding |

|---|---|---|---|

| β-Keto cyclic sulfone | Ethyl diazoacetate ring expansion, followed by Hantzsch condensation | Fused Dihydropyridine System | Tin tetrachloride was found to be a superior catalyst for the ring expansion step. psu.edu |

Integration into Total Synthesis Endeavors

The strategic value of cyclic sulfones is ultimately demonstrated by their successful application in the total synthesis of complex natural products. The ability to use the sulfone group to control reactivity and stereochemistry, and then remove it under specific conditions, makes it an ideal functional group for multi-step synthesis.

A prominent example is the use of a β-keto sulfone motif in the total synthesis of the marine diterpenoid (+)-waixenicin A. nih.gov In this synthesis, an intramolecular alkylation involving a sulfone-stabilized anion was a key step in forging the challenging nine-membered ring of the target molecule. nih.gov Although the subsequent removal of the sulfone group presented challenges with isomerization, the strategy highlights the power of sulfone-based methods for constructing complex carbocyclic cores. nih.gov Similarly, the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes, has been a cornerstone in the synthesis of various natural products and C-glycosides. wikipedia.orgnumberanalytics.comnih.gov

| Target Molecule | Role of Sulfone | Key Transformation | Significance |

|---|---|---|---|

| (+)-Waixenicin A | Enable macrocyclization | Intramolecular alkylation of a β-keto sulfone | Facilitated the formation of a strained 9-membered ring. nih.gov |

Development of Novel Synthetic Methodologies Based on Cyclic Sulfone Reactivity

The unique reactivity of cyclic sulfones continues to inspire the development of new synthetic methods. While classical reactions like the Ramberg-Bäcklund reaction are well-established, modern advancements focus on improving efficiency, selectivity, and sustainability. organic-chemistry.orgorganicreactions.org For instance, modifications to the Ramberg-Bäcklund reaction allow for the in-situ generation of the required α-halo sulfone, avoiding the need to isolate potentially unstable intermediates. organic-chemistry.org

More recently, photoredox catalysis has been employed to create novel transformations. A visible-light-mediated method has been developed for synthesizing sulfone-functionalized cyclopropenes, which involves the formation of an iodo-sulfonylated intermediate followed by elimination. acs.org Such innovative approaches expand the synthetic toolkit available to chemists and enable the construction of previously inaccessible molecular structures. The development of catalysis-driven, multicomponent reactions that incorporate sulfone functionalities is also a significant area of modern research, allowing for the rapid assembly of complex molecules with high enantioselectivity. acs.orgmdpi.com

| Methodology | Description | Advantage |

|---|---|---|

| Classical Ramberg-Bäcklund | Base-mediated conversion of an isolated α-halo sulfone to an alkene. wikipedia.org | Well-established and reliable for alkene synthesis. numberanalytics.com |

| Modern Photoredox Sulfonylation | Visible-light-catalyzed reaction to introduce sulfone groups. acs.org | Uses mild conditions and enables novel bond formations. acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.